![molecular formula C16H14N2O B5490999 2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5490999.png)
2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole
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Description
“2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole” is a chemical compound. It is also known as 4,4’-bis(2-methoxystyryl)biphenyl . It is used as an optical brightener and is recommended for use in a wide variety of plastics such as PVC and PP .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The use of EtOH:H2O mixture (9:1 v/v) as the medium for the synthesis process of benzimidazole derivatives allows Na2S2O5 to be dissolved easily, thus the oxidation reaction to produce twenty-three of 2-phenyl benzimidazole derivatives .
Molecular Structure Analysis
The molecular structure of “2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole” is based on structures generated from information available in ECHA’s databases . The molecular formula is C14H12N2O .
Physical And Chemical Properties Analysis
The physical form of “2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole” is a solid powder . It has a molecular weight of 418.54 . The boiling point is between 216-222 degrees Celsius .
Safety and Hazards
properties
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-19-15-9-5-2-6-12(15)10-11-16-17-13-7-3-4-8-14(13)18-16/h2-11H,1H3,(H,17,18)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAUBGABAFCIRA-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole |
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